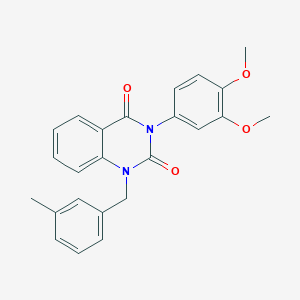
3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)quinazoline-2,4(1H,3H)-dione" is a derivative of quinazoline-2,4(1H,3H)-dione, which is a scaffold found in various pharmacologically active compounds. Quinazoline diones have been studied for their potential as hypotensive agents and are key intermediates in the synthesis of several drugs, including Prazosin, Bunazosin, and Doxazosin .
Synthesis Analysis
The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved through sustainable chemistry approaches. One method involves a solvent-free synthesis using carbon dioxide and a catalytic amount of base, such as DBU or DBN, to obtain the quinazoline diones in good to excellent yields . Another green protocol uses a basic ionic liquid, [Bmim]OH, as a homogeneous recyclable catalyst under solvent-free conditions . Additionally, cesium carbonate has been used as an efficient catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be complex, with the possibility of fused-ring systems and various substituents affecting the overall conformation. For example, in a related compound, the asymmetric unit of a co-crystal showed overlapping atoms of the fused-ring system and substituents, with the rings being twisted due to an ethylene linkage .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions. For instance, dimethyl substituted pyrido[2,1-b]pyrido[1',2':1,2]pyrimido-[4,5-g]quinazoline-7,15-diones can react with nitrobenzene in the presence of alkali to yield different products depending on the methyl substitution pattern . The intramolecular cyclization of these derivatives can also lead to the formation of different quinazoline diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline-2,4(1H,3H)-diones are influenced by their molecular structure and substituents. These compounds have been shown to possess significant hypotensive activities, with some derivatives demonstrating relaxing effects on blood vessels . The potency of these activities can vary greatly depending on the specific substituents present on the quinazoline dione core .
科学的研究の応用
Synthesis and Derivative Formation
A study highlighted the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, showcasing the potential of quinazoline derivatives as potent cytotoxins against several cancer cell lines, with certain derivatives showing curative effects in mouse models of colon tumors (Deady et al., 2003). Furthermore, methodologies for synthesizing quinazoline-2,4(1H,3H)-diones from carbon dioxide and aminobenzonitriles under solvent-free conditions or with the use of cesium carbonate as a catalyst have been developed, offering a sustainable approach to obtaining these compounds (Mizuno et al., 2007), (Patil et al., 2008).
Anticancer Applications
Research into the cytotoxic activity of quinazoline derivatives has shown promising results in the inhibition of cancer cell growth. One study synthesized derivatives with potent cytotoxic effects against murine leukemia and human cancer cell lines, demonstrating the potential of quinazoline derivatives in cancer treatment (Deady et al., 2003). Another study investigated novel quinazolinone derivatives as potential anticancer agents, finding that almost all compounds tested exhibited cytotoxic activity against cancer cell lines, with some showing significant efficacy (Poorirani et al., 2018).
Environmental and Sustainable Chemistry
The synthesis of quinazoline-2,4(1H,3H)-diones leveraging carbon dioxide offers a green chemistry perspective, highlighting an eco-friendly and efficient method to produce these compounds. This approach not only utilizes CO2, a greenhouse gas, but also operates under solvent-free conditions or employs green solvents, contributing to the development of sustainable chemical processes (Mizuno et al., 2007), (Patil et al., 2008).
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-[(3-methylphenyl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-16-7-6-8-17(13-16)15-25-20-10-5-4-9-19(20)23(27)26(24(25)28)18-11-12-21(29-2)22(14-18)30-3/h4-14H,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIZDSOQYWOUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-1-(3-methylbenzyl)quinazoline-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

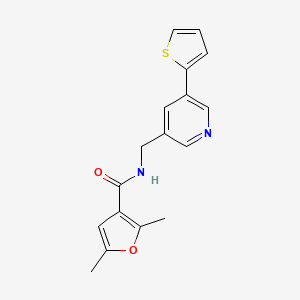
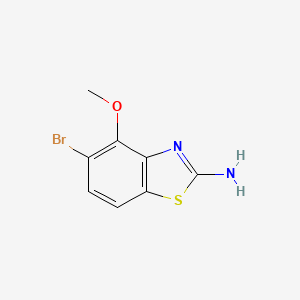

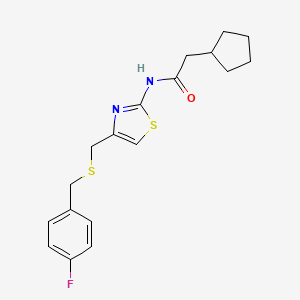
![N-(4-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2518547.png)
![5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2518548.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2518550.png)
![3-([1,2,4]Triazolo[4,3-a]quinoxalin-1-yl)propanoic acid](/img/structure/B2518551.png)

![3-(ethylsulfonyl)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2518553.png)
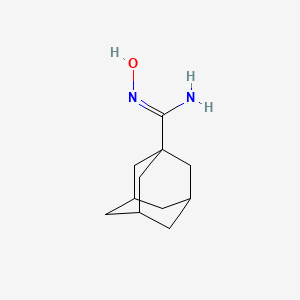
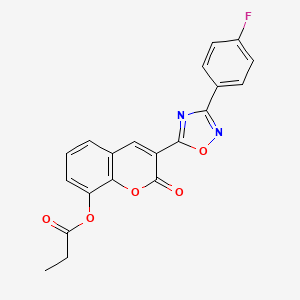
![1-(tert-butyl)-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2518560.png)
![[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] 4-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2518562.png)